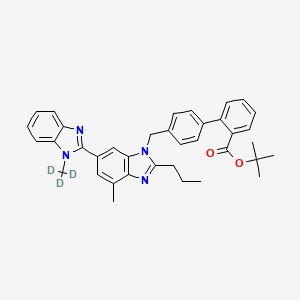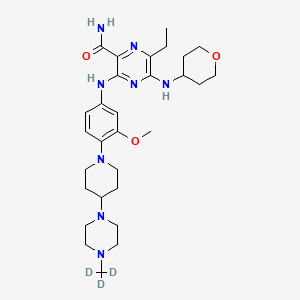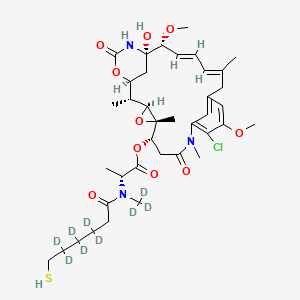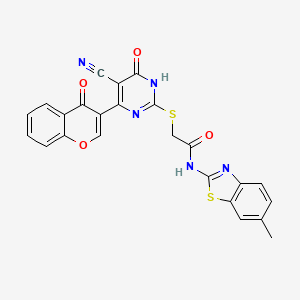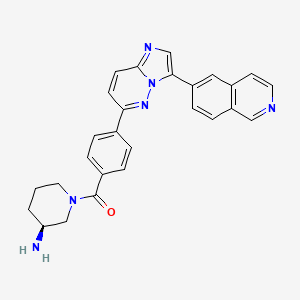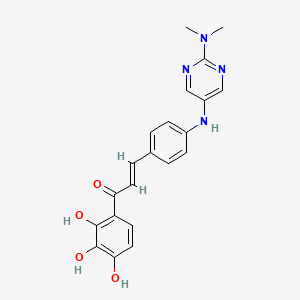
Chalcones A-N-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcones are a group of naturally occurring compounds that are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones A-N-5 is a specific derivative within this group, known for its unique structural and biological properties. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . This structure allows for a wide range of chemical modifications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chalcones, including Chalcones A-N-5, can be synthesized through various methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide . This reaction typically occurs under mild conditions and can be performed at room temperature . Another method involves the use of catalysts such as natural phosphate, lithium nitrate, or zinc oxide to facilitate the reaction .
Industrial Production Methods
Industrial production of chalcones often employs solvent-free and eco-friendly approaches. For example, grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar has been reported as an effective method . This approach minimizes the use of harmful solvents and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Chalcones A-N-5 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the α, β-unsaturated carbonyl system, which is highly reactive.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the carbonyl group or the double bond.
Major Products
The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds . These products often exhibit enhanced biological activities compared to the parent chalcone.
Scientific Research Applications
Chalcones A-N-5 has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a precursor for the synthesis of various flavonoids and other bioactive compounds . In biology and medicine, chalcones exhibit anti-inflammatory, anticancer, and antimicrobial properties . They are also used in the development of new therapeutic agents for the treatment of diseases such as cancer, cardiovascular disorders, and infectious diseases . In industry, chalcones are used as intermediates in the synthesis of dyes, fragrances, and other fine chemicals .
Mechanism of Action
The mechanism of action of Chalcones A-N-5 involves its ability to modulate various molecular targets and pathways . Chalcones can inhibit the activity of enzymes such as thioredoxin reductase and tubulin polymerization, which are involved in cancer cell proliferation . They also interact with signaling molecules and pathways related to inflammation and oxidative stress . These interactions result in the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Chalcones A-N-5 can be compared with other similar compounds such as azachalcones, isoxazoles, pyrazoles, and indole-grounded chalcones . These compounds share the core chalcone structure but differ in their substituents and biological activities . For example, azachalcones exhibit enhanced anticancer properties, while isoxazoles and pyrazoles are known for their antimicrobial activities . This compound is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential .
List of Similar Compounds
- Azachalcones
- Isoxazoles
- Pyrazoles
- Indole-grounded chalcones
- Coumarinyl-quinolinyl chalcones
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(E)-3-[4-[[2-(dimethylamino)pyrimidin-5-yl]amino]phenyl]-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N4O4/c1-25(2)21-22-11-15(12-23-21)24-14-6-3-13(4-7-14)5-9-17(26)16-8-10-18(27)20(29)19(16)28/h3-12,24,27-29H,1-2H3/b9-5+ |
InChI Key |
DYNGZTFQOLESRC-WEVVVXLNSA-N |
Isomeric SMILES |
CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)/C=C/C(=O)C3=C(C(=C(C=C3)O)O)O |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)C=CC(=O)C3=C(C(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


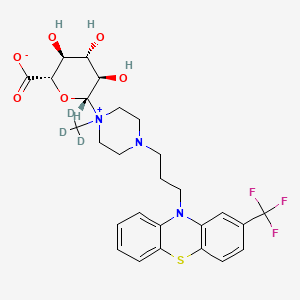
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

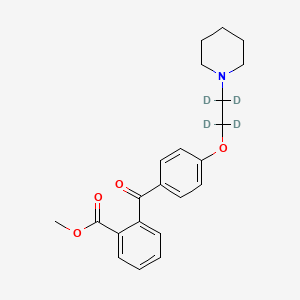
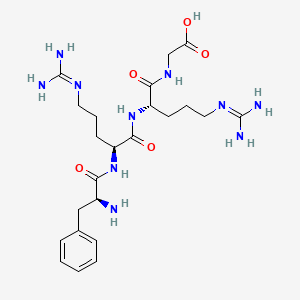
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
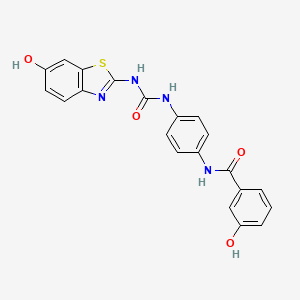
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)

